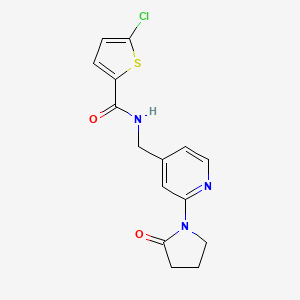

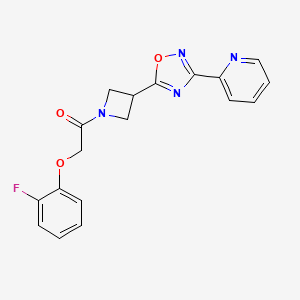

5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide” is a biologically active compound . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The X-ray crystal structure of a similar compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .科学的研究の応用

Antioxidant Activity

A study focused on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including compounds with chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents, revealed potent antioxidant activities. Notably, certain compounds exceeded the antioxidant efficacy of ascorbic acid, demonstrating the potential for development as antioxidants (Tumosienė et al., 2019).

Anticonvulsant Properties

Research on anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, highlighted their structures and potential for anticonvulsant activity. The study provided insights into the hydrogen bonding and molecular interactions contributing to their efficacy (Kubicki et al., 2000).

Antimicrobial and Anticancer Applications

Compounds synthesized from chromone-3-carboxamides and cyanothioacetamide demonstrated significant yields and potential antimicrobial properties. Such reactions illustrate the compound's utility in creating biologically active molecules (Kornev et al., 2019). Additionally, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives exhibited promising anticancer activity, underscoring the therapeutic potential of such compounds (Atta & Abdel‐Latif, 2021).

Biomimetic Electron Transfer

A study on a green chromophore, 1,7-bis(pyrrolidin-1-yl)-3,4:9,10-perylene-bis(dicarboximide) (5PDI), revealed photophysical and redox properties similar to chlorophyll a, which can be integrated into biomimetic electron donor−acceptor systems. This research indicates the potential for the development of novel, efficient electron transfer systems (Lukas et al., 2002).

将来の方向性

作用機序

Target of Action

5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide primarily targets specific proteins or enzymes within the body. These targets are often involved in critical biochemical pathways that regulate various physiological processes. The exact target of this compound can vary depending on its intended therapeutic use, but it is commonly designed to interact with proteins that play a role in disease progression or cellular function .

Mode of Action

The mode of action of this compound involves binding to its target proteins or enzymes, thereby altering their activity. This binding can inhibit or activate the target, leading to changes in cellular processes. For instance, if the target is an enzyme, the compound may inhibit its activity, preventing the enzyme from catalyzing its reaction, which can result in therapeutic effects such as reduced inflammation or slowed disease progression .

Biochemical Pathways

This compound affects several biochemical pathways depending on its target. These pathways can include signal transduction pathways, metabolic pathways, or pathways involved in cell cycle regulation. By modulating these pathways, the compound can influence various downstream effects, such as altering gene expression, protein synthesis, or cellular metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to various tissues, metabolized by liver enzymes, and eventually excreted from the body. These properties impact its bioavailability, which determines the concentration of the compound that reaches its target sites and exerts its therapeutic effects .

Result of Action

The molecular and cellular effects of this compound result from its interaction with target proteins or enzymes. These effects can include inhibition of enzyme activity, modulation of receptor signaling, or changes in gene expression. At the cellular level, these actions can lead to outcomes such as reduced cell proliferation, induction of apoptosis, or altered cellular metabolism, contributing to the compound’s therapeutic efficacy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. For example, extreme pH levels or high temperatures may degrade the compound, reducing its efficacy. Additionally, interactions with other drugs or biomolecules can influence its pharmacokinetics and pharmacodynamics .

: DrugBank : SpringerLink : DrugBank : X-MOL : X-MOL

特性

IUPAC Name |

5-chloro-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2S/c16-12-4-3-11(22-12)15(21)18-9-10-5-6-17-13(8-10)19-7-1-2-14(19)20/h3-6,8H,1-2,7,9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRAUQDRQOLGCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/no-structure.png)

![7-butyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2687250.png)

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B2687254.png)

![1-[(4-Isopropylphenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2687257.png)

![2-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2687259.png)